REACTION_CXSMILES
|
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([C:16]([O:18]C)=[O:17])=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][C:12]([C:16]([OH:18])=[O:17])=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 2 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the title compound was precipitated in Et2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN2C=CC3=CC(=CC=C23)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.1 mmol | |
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |